![molecular formula C14H10N8 B11763274 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a complex organic compound characterized by the presence of two tetrazole rings attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-cyanobiphenyl with sodium azide under acidic conditions to form the tetrazole rings. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (120°C) for 18-20 hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the tetrazole rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound in focus has shown promise as a scaffold for developing anticancer agents targeting the c-Met pathway, which is critical in various cancers such as non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
Tetrazole derivatives have also been evaluated for their antimicrobial activities. Studies have demonstrated that certain tetrazole compounds exhibit effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes and disrupt their function, making it a candidate for further development as an antibiotic .
Material Science
Coordination Chemistry
The unique nitrogen-rich structure of tetrazoles makes them suitable for coordination with metal ions. This property is utilized in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage and separation technologies. The compound can act as a ligand to form stable complexes with transition metals, enhancing the functionality of MOFs .
Polymeric Materials
The incorporation of tetrazole moieties into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers can be used in high-performance applications such as aerospace components and protective coatings due to their improved resistance to heat and chemicals .
Agricultural Chemistry
Pesticidal Activity
Tetrazole derivatives are being investigated for their potential use as agrochemicals. Their ability to inhibit specific biochemical pathways in pests makes them candidates for developing new pesticides. Research has shown that certain tetrazole compounds can effectively control pest populations while minimizing environmental impact .
Case Study 1: Anticancer Drug Development
In a study published by MDPI, a series of tetrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The findings indicated that modifications at specific positions on the tetrazole ring significantly influenced the cytotoxicity of the compounds, leading to the identification of promising candidates for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of tetrazole derivatives against clinical strains of bacteria revealed that certain compounds exhibited activity comparable to standard antibiotics like Ciprofloxacin. This highlights the therapeutic potential of tetrazoles in combating antibiotic-resistant strains .
Data Tables
Mechanism of Action
The mechanism of action of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s high nitrogen content also contributes to its reactivity and potential bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: Similar structure with a single tetrazole ring attached to a benzoic acid moiety.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Contains a tetrazole ring attached to a butanoic acid chain.
Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings attached to an amine group, used in high-energy materials.
Uniqueness
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is unique due to its biphenyl structure with two tetrazole rings, providing a combination of high nitrogen content and structural stability. This makes it particularly valuable in applications requiring both high reactivity and stability, such as in the development of advanced materials and pharmaceuticals.
Biological Activity
5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is C14H10N8, with a molecular weight of 278.28 g/mol. The structure consists of two tetrazole rings connected to a biphenyl moiety, which contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that tetrazole derivatives exhibit varying degrees of antibacterial activity. For instance:
- A study demonstrated that certain tetrazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 16 µg/mL. Notably, compounds containing the tetrazole moiety exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Bacterial Strains |
---|---|---|
Tetrazole Derivative A | 0.25 - 2 | Staphylococcus aureus |
Tetrazole Derivative B | 2 - 16 | Escherichia coli |
Ciprofloxacin | 4 - 32 | Various strains |
Anticancer Activity
The anticancer potential of tetrazole derivatives has also been explored. In vitro studies have shown that:
- Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) | Compound |
---|---|---|
HepG2 | <10 | Tetrazole Derivative C |
MCF7 | <20 | Tetrazole Derivative D |
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:
- Antibacterial Mechanism : The antibacterial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : The anticancer activity is thought to result from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives:
- Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and screened against human cancer cell lines. The study found that modifications in the tetrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of various tetrazoles against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that certain derivatives displayed potent activity comparable to conventional antibiotics .
Properties
Molecular Formula |
C14H10N8 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
5-[4-[4-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H10N8/c1-5-11(13-15-19-20-16-13)6-2-9(1)10-3-7-12(8-4-10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
InChI Key |
KSMAAKRGCQTKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=NNN=N3)C4=NNN=N4 |
Origin of Product |
United States |
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